2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Description

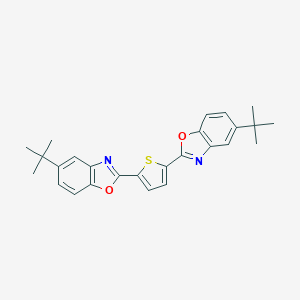

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXZBGVLNVRQSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048205 |

Source

|

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BBOT | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7128-64-5, 52232-33-4 |

Source

|

| Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butyl benzoxazolyl) thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescent Brightener 362 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052232334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BBOT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7UR9129GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BBOT dye photophysical and electrochemical characteristics

An In-depth Technical Guide to the Photophysical and Electrochemical Characteristics of BBOT Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT), a prominent fluorescent brightener, has garnered significant attention in various scientific and industrial fields, including materials science and biomedical research.[1] Its robust photophysical properties, characterized by strong UV absorption and brilliant blue fluorescence, make it a valuable tool for applications ranging from optical brightening in polymers and textiles to a scintillator in radiation detection.[2] In the realm of drug development and biomedical imaging, the unique spectral characteristics of BBOT and its derivatives are being explored for their potential in creating novel fluorescent probes and sensors.[3][4] This guide provides a comprehensive overview of the core photophysical and electrochemical properties of BBOT, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging this versatile fluorophore.

Photophysical Characteristics

BBOT is known for its high fluorescence quantum yield and significant Stokes shift, which is the difference between the wavelength maxima of absorption and emission.[5][6] These properties are crucial for applications requiring bright and easily detectable fluorescence signals. The photophysics of BBOT have been studied to assess its utility as a universal fluorophore.[7]

Quantitative Photophysical Data

The key photophysical parameters of BBOT are summarized in the table below. These values can vary slightly depending on the solvent and the specific experimental conditions.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λ_abs_ max) | 373 nm | Ethanol | [5][6] |

| 372-374 nm | Dioxane | ||

| Molar Extinction Coefficient (ε) | ≥47,000 M⁻¹cm⁻¹ | Dioxane | |

| Emission Maximum (λ_em_ max) | 438 nm | Ethanol | [5][6] |

| Stokes Shift | 65 nm | Ethanol | [5][6] |

| Fluorescence Quantum Yield (Φ_f_) | ≥ 0.60 | Various Solvents | [7] |

| Melting Point | 199-201 °C | Not Applicable | [1] |

Fluorescence Quenching Pathways

Investigations into the fluorescence quenching mechanisms of BBOT have revealed that the primary competitive pathway is intersystem crossing to the triplet state.[7] This was confirmed through laser flash photolysis, where the BBOT triplet was observed to absorb at 500 nm.[7] Nonradiative deactivation of the singlet excited state via internal conversion has been found to be negligible.[7]

Electrochemical Characteristics

The electrochemical behavior of BBOT provides insights into its electronic structure and its potential for applications in organic electronics and as a redox-active probe.

Redox Behavior

Cyclic voltammetry studies have shown that BBOT undergoes an irreversible oxidation process, indicating that the resulting radical cation is unstable.[8] In contrast, the cathodic process, which leads to the formation of a radical anion, is reversible.[7][8] This reversible reduction suggests that BBOT has n-doping character, making it potentially useful in the development of organic electronic materials.[7]

Experimental Protocols

The following sections detail the methodologies for characterizing the photophysical and electrochemical properties of BBOT.

Photophysical Measurements

1. UV-Visible Absorption Spectroscopy:

-

Objective: To determine the absorption maximum (λ_abs_ max) and molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of BBOT of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., ethanol or dioxane).

-

Prepare a series of dilutions from the stock solution (e.g., 1 µM to 10 µM).

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorbance is identified as λ_abs_ max.

-

The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_ max, c is the concentration in mol/L, and l is the path length in cm.

-

2. Fluorescence Spectroscopy:

-

Objective: To determine the emission maximum (λ_em_ max) and fluorescence quantum yield (Φ_f_).

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector (e.g., photomultiplier tube).

-

Procedure for Emission Spectrum:

-

Use a dilute solution of BBOT (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Excite the sample at its absorption maximum (λ_abs_ max).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 380-700 nm).

-

The wavelength of maximum emission intensity is identified as λ_em_ max.

-

-

Procedure for Quantum Yield (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54) is used.

-

The absorbance of both the BBOT solution and the standard solution are measured at the same excitation wavelength and kept below 0.1.

-

The fluorescence spectra of both solutions are recorded under identical experimental conditions.

-

The integrated fluorescence intensities of BBOT and the standard are calculated.

-

The quantum yield is calculated using the formula: Φ_BBOT_ = Φ_std_ * (I_BBOT_ / I_std_) * (A_std_ / A_BBOT_) * (n_BBOT_² / n_std_²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Electrochemical Measurements

1. Cyclic Voltammetry (CV):

-

Objective: To investigate the redox behavior of BBOT.

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Procedure:

-

The three-electrode system consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

-

Prepare a solution of BBOT (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 50-200 mV/s).

-

The resulting voltammogram (current vs. potential) is analyzed to identify oxidation and reduction peaks and to assess the reversibility of the redox processes.

-

Visualizations

Caption: Workflow for the photophysical characterization of BBOT dye.

Caption: Workflow for the electrochemical characterization of BBOT dye.

Caption: Simplified Jablonski diagram illustrating the electronic transitions of BBOT.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption [BBOT] | AAT Bioquest [aatbio.com]

- 6. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

Unveiling the Molecular Architecture of Fluorescent Brightener 184: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of Fluorescent Brightener 184 (FB 184). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the fundamental characteristics of this widely used optical brightening agent.

Chemical Identity and Nomenclature

Fluorescent Brightener 184 is a complex organic molecule renowned for its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a perception of whiteness and brightness in the materials to which it is added.[1] Its systematic chemical name is 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).[2][3] It is also commonly referred to by several synonyms, including Optical Brightener OB, Uvitex OB, and BBOT.[2][4] The compound is registered under the CAS number 7128-64-5, with a secondary CAS number of 12224-40-7 also being associated with it.[4][5][6][7][8][9][10][11][12]

Molecular Structure and Properties

The molecular formula of Fluorescent Brightener 184 is C₂₆H₂₆N₂O₂S.[6][7][10][11] This composition gives it a molecular weight of approximately 430.56 g/mol .[6][7][8][10][11] The core of the molecule consists of a central thiophene ring, which is symmetrically substituted at the 2 and 5 positions with 5-tert-butyl-1,3-benzoxazole groups. This specific arrangement of aromatic and heterocyclic rings is responsible for its characteristic fluorescent properties.

A visual representation of the molecular structure is provided below:

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. Sinophor® OB | CAS NO: 7128-64-5 Fluorescent Brightener OB [sinocurechem.com]

- 3. kochcolor.com [kochcolor.com]

- 4. molbase.com [molbase.com]

- 5. ar.tnjchem.com [ar.tnjchem.com]

- 6. chembk.com [chembk.com]

- 7. GSRS [precision.fda.gov]

- 8. BBOT | CAS#:7128-64-5 | Chemsrc [chemsrc.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Fluorescent Brightener 184 [dyestuffintermediates.com]

- 11. 12224-40-7 CAS MSDS (Fluorescent Brightener 184) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Optical Brightener OB/Fluorescent Brightener OB 184 in Mexico - Raytop Chemical [raytopoba.com]

An In-depth Technical Guide to the Synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly known as BBOT. This fluorescent whitening agent is of significant interest due to its applications in various fields, including polymers, coatings, and as a scintillator. This document details the primary synthesis pathways, experimental protocols, and key characterization data.

Overview of Synthesis Pathways

The most prevalent and industrially significant method for synthesizing 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is through the condensation reaction of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol.[1][2] This reaction is typically facilitated by a catalyst, such as boric acid, and is carried out in a high-boiling point solvent to enable the removal of water, which drives the reaction to completion.[1]

The overall reaction proceeds in two main stages:

-

Amide Formation: The initial reaction between the carboxylic acid groups of thiophene-2,5-dicarboxylic acid and the amino groups of 2-amino-4-tert-butylphenol forms a bis-amide intermediate.

-

Cyclodehydration: The subsequent intramolecular cyclization and dehydration of the bis-amide intermediate, promoted by heat and the acidic catalyst, leads to the formation of the benzoxazole rings, yielding the final BBOT product.

An alternative, though less common, approach involves the reaction of a sulphide with a dicarbonyl compound.[3] However, the condensation of the dicarboxylic acid and the aminophenol remains the most direct and widely described method.

Experimental Protocol: Condensation Pathway

This section provides a detailed experimental protocol for the synthesis of BBOT based on the condensation of thiophene-2,5-dicarboxylic acid and 2-amino-4-tert-butylphenol.

Materials and Reagents:

-

Thiophene-2,5-dicarboxylic acid

-

2-Amino-4-tert-butylphenol

-

Boric Acid (catalyst)

-

Trichlorobenzene (solvent)

-

Toluene (co-solvent for azeotropic water removal)

-

Xylene (for purification)

-

Ethyl acetate (for recrystallization)

Equipment:

-

Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or a similar water separator.

-

Heating mantle

-

Condenser

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a reaction flask, combine trichlorobenzene and toluene in a 5:1 weight ratio to serve as the solvent system.[4]

-

Addition of Reactants: To the solvent mixture, add thiophene-2,5-dicarboxylic acid, 2-amino-4-tert-butylphenol, and a catalytic amount of boric acid. A suggested weight ratio of the mixed solvents to thiophene-2,5-dicarboxylic acid, 2-amino-4-tert-butylphenol, and boric acid is approximately 5:1:2.0-2.5:0.25-0.35.[4]

-

Heating and Dehydration:

-

Heat the reaction mixture to approximately 120-150°C to initiate the condensation reaction.[1][2]

-

Continuously remove the water generated during the reaction using the Dean-Stark apparatus. The azeotropic mixture of toluene and water will distill over, and the toluene can be returned to the reaction flask.

-

Gradually increase the temperature to 210-220°C to facilitate the cyclodehydration step.[2] The reaction is considered complete when water evolution ceases.

-

-

Isolation of Crude Product:

-

After the reaction is complete, cool the mixture, which should result in the precipitation of the crude BBOT.

-

Isolate the crude product by filtration.

-

-

Purification:

Data Presentation

The following tables summarize the key quantitative data for 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene.

Table 1: Physicochemical Properties of BBOT

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆N₂O₂S | [5] |

| Molecular Weight | 430.56 g/mol | [5] |

| Appearance | Light yellow to green powder/crystals | [1] |

| Melting Point | 199-203 °C | [1] |

| Purity (typical) | >99% | [2] |

| Yield (optimized) | >86% | [2] |

Table 2: Spectroscopic Data for BBOT

| Spectroscopic Property | Wavelength (nm) | Solvent | Reference |

| UV-Vis Absorption Maximum (λmax) | ~375 | Not Specified | [6] |

| Triplet-Triplet Absorption Maximum | 500 | Not Specified | [4] |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation of BBOT.

Caption: Synthesis of BBOT via condensation reaction.

Caption: Experimental workflow for BBOT synthesis.

References

- 1. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]

- 4. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]

- 5. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of BBOT (CAS 7128-64-5)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT), a fluorescent compound with significant applications in materials science and diagnostics. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of experimental workflows.

Core Physical and Photophysical Properties of BBOT

BBOT is a pale green to yellow crystalline solid. Its chemical structure, featuring a central thiophene ring flanked by two 5-tert-butyl-benzoxazole moieties, is responsible for its characteristic photophysical behavior, including its function as an effective optical brightener.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and photophysical properties of BBOT.

| Physical Property | Value | Notes |

| Molecular Formula | C₂₆H₂₆N₂O₂S | |

| Molecular Weight | 430.56 g/mol | |

| Melting Point | 199-201 °C[2][3][4] | Literature values show a consistent range. |

| 198-203 °C[5] | ||

| 197-203 °C[6] | ||

| Boiling Point | 531.2 ± 45.0 °C | Predicted value. |

| Density | 1.272 g/cm³ at 20 °C[2] | |

| Appearance | Pale green to yellow powder/crystals[5][6] |

| Solubility | Solvent | Value | Notes |

| Toluene | 50 mg/mL[2] | ||

| Acetone | Soluble[4] | Qualitative data. | |

| Water | Insoluble[1][4] |

| Photophysical Property | Solvent | λmax (Absorption) | λmax (Emission) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| Dioxane | 372-374 nm[2] | - | ≥47000 L·mol⁻¹·cm⁻¹[2] | - | |

| Ethanol (EtOH) | 373 nm[4] | - | - | - | |

| Cyclohexane | 374 nm | 425 nm | 5.25 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.94 | |

| 1,4-Dioxane | 375 nm | 434 nm | 5.31 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.89 | |

| Chloroform | 378 nm | 440 nm | 5.09 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.81 | |

| Tetrahydrofuran (THF) | 376 nm | 438 nm | 5.21 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.85 | |

| Dimethylformamide (DMF) | 378 nm | 446 nm | 5.13 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.75 | |

| Acetonitrile | 375 nm | 441 nm | 4.98 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.78 | |

| Ethanol | 375 nm | 444 nm | 5.17 x 10⁴ L·mol⁻¹·cm⁻¹ | 0.72 |

Note: The photophysical data in the latter part of the table is derived from a detailed study by El-Daly et al. (2022).

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of BBOT.

Melting Point Determination

The melting point of BBOT is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

A small amount of finely powdered BBOT is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for a preliminary determination.

-

For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Solubility Determination

The solubility of BBOT in various organic solvents is determined by the isothermal shake-flask method.

Methodology:

-

An excess amount of BBOT is added to a known volume of the selected solvent in a sealed vial.

-

The vial is agitated in a constant temperature water bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, the agitation is stopped, and the suspension is allowed to settle.

-

Aliquots of the supernatant are carefully withdrawn using a filtered syringe.

-

The concentration of BBOT in the aliquot is determined using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a pre-prepared calibration curve.

-

The solubility is expressed in units such as mg/mL or g/100mL.

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of BBOT, including its maximum absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield, are determined using spectrophotometry and spectrofluorometry. The following protocol is based on the study by El-Daly et al. (2022).

Methodology:

-

Sample Preparation: Stock solutions of BBOT are prepared in the desired spectroscopic grade solvents. Working solutions of appropriate concentrations are prepared by serial dilution. For quantum yield measurements, a reference standard with a known quantum yield in the same solvent is also prepared.

-

UV-Vis Absorption Spectroscopy:

-

The absorption spectra of the BBOT solutions are recorded using a double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) over a wavelength range of 250-500 nm.

-

The solvent is used as a blank.

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

-

Fluorescence Spectroscopy:

-

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer (e.g., PerkinElmer LS 55).

-

The excitation wavelength for the emission spectrum is set at the determined λmax from the absorption spectrum.

-

The emission wavelength for the excitation spectrum is set at the maximum of the emission band.

-

The fluorescence quantum yield (Φ) is determined using the relative method, comparing the integrated fluorescence intensity of the BBOT solution to that of a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield. The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of a chemical compound like BBOT.

Experimental Workflow for Photophysical Characterization

This diagram outlines the typical experimental workflow for determining the key photophysical properties of BBOT.

References

- 1. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 2. 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene scintillation grade, 99 7128-64-5 [sigmaaldrich.com]

- 3. BBOT | CAS#:7128-64-5 | Chemsrc [chemsrc.com]

- 4. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]

- 5. amazontele.com [amazontele.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for Utilizing BBOT as a Wavelength Shifter in Scintillators

Affiliation: Google Research

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) as a wavelength shifter (WLS) in scintillators. BBOT is a highly efficient blue-emitting fluorescent dye utilized to shift the primary ultraviolet (UV) scintillation light into the visible spectrum, enhancing the detection efficiency of photodetectors. These notes detail the photophysical properties of BBOT, protocols for the preparation of BBOT-doped plastic scintillators, and methodologies for their characterization.

Introduction to BBOT as a Wavelength Shifter

Organic plastic scintillators are composite materials that emit light upon interaction with ionizing radiation. They typically consist of a polymer matrix that absorbs the initial radiation energy, a primary fluorescent dye that converts this energy into UV light, and a secondary dye, or wavelength shifter, that absorbs the UV light and re-emits it at longer wavelengths.[1] This two-stage process is crucial for matching the scintillator's light output with the peak sensitivity of common photodetectors, such as photomultiplier tubes (PMTs).[2]

BBOT is a widely used wavelength shifter due to its favorable spectral characteristics, including a high fluorescence quantum yield and a significant Stokes shift, which minimizes self-absorption.[3] It is typically employed in conjunction with a primary fluor, such as 2,5-diphenyloxazole (PPO), within a polymer base like polystyrene (PS) or polyvinyltoluene (PVT).[4] The energy transfer from the polymer matrix to PPO, and subsequently to BBOT, results in an efficient conversion of the initial radiation energy into blue light.

Key Properties of BBOT

The performance of BBOT as a wavelength shifter is dictated by its photophysical properties. A summary of these properties is presented below.

Table 1: Photophysical Properties of BBOT

| Property | Value | Reference |

| Chemical Name | 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | [4] |

| Abbreviation | BBOT | [4] |

| CAS Number | 7128-64-5 | [3] |

| Absorption Maximum (λabs) | 372 nm | [3] |

| Emission Maximum (λem) | 435 nm | [3] |

| Fluorescence Quantum Yield | 74% | [3] |

| Scintillation Decay Time | 1.1 ns | [3] |

| Melting Point | 200–202 °C | [3] |

Scintillation Mechanism with BBOT

The process of converting ionizing radiation into detectable light in a BBOT-doped scintillator involves a cascade of energy transfer steps. This signaling pathway is crucial for the efficient generation of photons in the desired wavelength range.

Caption: Energy transfer pathway in a PPO/BBOT co-doped scintillator.

Experimental Protocols

Protocol for Preparation of BBOT-Doped Polystyrene Scintillators

This protocol describes the preparation of plastic scintillators using bulk polymerization of styrene with PPO as the primary fluor and BBOT as the wavelength shifter.[1][3]

Materials:

-

Styrene monomer

-

2,5-diphenyloxazole (PPO)

-

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT)

-

Polymerization initiator (e.g., AIBN)

-

Glass polymerization vials

-

Nitrogen gas source

-

Heating oven or water bath

-

Polishing materials (sandpaper of increasing grit, polishing compound)

Procedure:

-

Monomer Purification: Purify the styrene monomer by passing it through a column of activated alumina to remove inhibitors.

-

Dopant Dissolution: In a glass vial, dissolve the desired concentrations of PPO and BBOT in the purified styrene monomer. Typical concentrations are in the range of 1-2 wt% for PPO and 0.02-0.2 wt% for BBOT.[1][4] For example, a common formulation involves a BBOT concentration that is ten times lower than the PPO concentration.[4]

-

Initiator Addition: Add the polymerization initiator to the solution.

-

Deoxygenation: Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Seal the vial and place it in an oven or water bath. The polymerization is typically carried out at a controlled temperature (e.g., 60-80 °C) for several days until the solution becomes a solid, transparent block.

-

Annealing: After polymerization, anneal the scintillator by slowly cooling it to room temperature to reduce internal stress.

-

Finishing: Remove the scintillator from the vial and cut it to the desired dimensions. Polish the surfaces to achieve optical clarity.

References

Application Notes and Protocols for BBOT Concentration in Plastic Scintillator Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plastic scintillators are widely used in the detection of ionizing radiation in a variety of scientific and medical applications, including drug development and medical imaging. The performance of a plastic scintillator is critically dependent on the efficient capture and transfer of energy from the polymer matrix to fluorescent dopants, which then emit light that can be detected by a photosensor. This process typically involves a primary fluor and a secondary fluor, or wavelength shifter. The secondary wavelength shifter absorbs the light emitted by the primary fluor and re-emits it at a longer wavelength, which is often better matched to the quantum efficiency of photodetectors and less subject to self-absorption by the scintillator material.

This document provides detailed application notes and protocols for the use of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) as a secondary wavelength shifter in the fabrication of plastic scintillators. BBOT is a highly efficient fluor with a large Stokes shift, making it an excellent candidate for improving the light yield and overall performance of plastic scintillators. We will discuss the optimization of BBOT concentration, provide detailed experimental protocols for scintillator fabrication, and present data on the performance of BBOT-doped scintillators.

Principle of Scintillation in Doped Plastics

The scintillation process in a plastic scintillator containing a primary fluor (like PPO) and a secondary wavelength shifter (like BBOT) can be summarized in the following steps:

-

Excitation of the Polymer Matrix: Ionizing radiation deposits energy in the polymer matrix (e.g., polystyrene or polyvinyltoluene), leading to the creation of excited molecular states.

-

Energy Transfer to the Primary Fluor: The excitation energy is non-radiatively transferred to the primary fluor molecules (PPO).

-

Emission from the Primary Fluor: The excited primary fluor molecules de-excite by emitting photons, typically in the ultraviolet (UV) or near-UV region.

-

Energy Transfer to the Secondary Wavelength Shifter: The photons emitted by the primary fluor are absorbed by the secondary wavelength shifter molecules (BBOT).

-

Emission from the Secondary Wavelength Shifter: The excited BBOT molecules de-excite by emitting photons at a longer wavelength (in the blue region of the visible spectrum), which can be efficiently detected by a photomultiplier tube (PMT) or other photosensor.

This multi-step energy transfer process is crucial for the high efficiency of plastic scintillators. The concentration of both the primary and secondary fluors must be carefully optimized to maximize light output and minimize self-absorption and quenching effects.

Optimizing BBOT Concentration

The optimal concentration of BBOT is dependent on several factors, including the type and concentration of the primary fluor, the polymer matrix, and the dimensions of the scintillator. While a definitive, universally optimal concentration is not available, the existing literature provides a strong starting point for optimization experiments.

In polysiloxane-based scintillators, a common approach is to maintain a concentration of BBOT that is ten times lower than that of the primary fluor, PPO.[1] For polystyrene-based scintillators, wavelength shifters are typically added in concentrations up to 0.1% by weight.[2] A study on blue-emitting polystyrene scintillators utilized a fixed wavelength shifter concentration of 0.05 wt% in conjunction with 2 wt% of the primary fluor BPBD.[2]

Based on these findings, a recommended starting point for the optimization of BBOT concentration in a polystyrene or polyvinyltoluene matrix with a primary fluor like PPO (typically at 1-2 wt%) would be in the range of 0.01 wt% to 0.1 wt% . A systematic evaluation within this range is advised to determine the optimal concentration for a specific application.

Data Presentation

The following table summarizes the performance of BBOT as a wavelength shifter in a polystyrene matrix containing 2 wt% BPBD as the primary fluor. This data is extracted from a comparative study of various blue-emitting wavelength shifters.[2]

| Wavelength Shifter | Concentration (wt%) | Light Output (photons/MeV) | Rise Time (ns) | Fall Time (ns) |

| BBOT | 0.05 | ~6,615 | 1.65 | 7.61 |

| POPOP | 0.05 | ~7,222 | 1.56 | 7.06 |

| bis-MSB | 0.05 | ~7,424 | 1.60 | 7.29 |

| DMPOPOP | 0.05 | ~7,052 | 1.63 | 7.53 |

| Reference (EJ-200) | - | 10,000 | 1.74 | 7.81 |

Note: The light output values are estimated based on the provided charge spectra and are relative to a commercial standard.

Experimental Protocols

Materials and Reagents

-

Monomer: Styrene or Vinyltoluene (inhibitor removed)

-

Primary Fluor: 2,5-Diphenyloxazole (PPO)

-

Secondary Wavelength Shifter: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT)

-

Polymerization Initiator (optional): Benzoyl Peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Solvent (for cleaning): Acetone, Methanol

-

Glassware: Beakers, graduated cylinders, stirring rods

-

Molds: Glass or aluminum molds of the desired scintillator shape

-

Heating and Stirring: Hot plate with magnetic stirring capabilities

-

Curing Oven: Oven with precise temperature control

Protocol for Plastic Scintillator Fabrication by Bulk Polymerization

This protocol describes the fabrication of a polystyrene-based plastic scintillator doped with PPO and BBOT.

-

Monomer Purification: If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), it must be removed prior to polymerization. This can be achieved by passing the monomer through a column of activated alumina.

-

Preparation of the Scintillator Solution:

-

In a clean, dry beaker, add the desired amount of purified styrene monomer.

-

Add the primary fluor, PPO, to the monomer. A typical concentration is 1-2% by weight (e.g., 1-2 g of PPO per 100 g of styrene).

-

Add the secondary wavelength shifter, BBOT, to the solution. For optimization, prepare several batches with varying BBOT concentrations ranging from 0.01% to 0.1% by weight. For a 100 g batch of styrene, this corresponds to 10 mg to 100 mg of BBOT.

-

If using a polymerization initiator, add it at this stage. Typical concentrations are around 0.02% by weight.

-

Gently stir the mixture with a magnetic stirrer at room temperature until all the fluors are completely dissolved. The solution should be clear.

-

-

Degassing the Solution (Optional but Recommended): To prevent the formation of bubbles during polymerization, it is recommended to degas the solution. This can be done by subjecting the solution to a vacuum for a short period or by bubbling an inert gas like nitrogen or argon through it.

-

Casting the Scintillator:

-

Carefully pour the scintillator solution into the prepared molds.

-

Cover the molds to prevent contamination and to minimize the evaporation of the monomer.

-

-

Curing/Polymerization:

-

Place the molds in a preheated oven.

-

The curing process is typically carried out in a stepwise manner to control the exothermic polymerization reaction and to avoid the formation of internal stresses and bubbles. A typical temperature profile is:

-

70-80°C for 24-48 hours

-

Increase the temperature to 100-110°C for another 24 hours.

-

Finally, increase to 120-130°C for 12-24 hours to ensure complete polymerization.

-

-

The exact curing schedule may need to be adjusted based on the size and shape of the scintillator.

-

-

Annealing and Cooling:

-

After polymerization is complete, slowly cool the scintillators down to room temperature over several hours to prevent cracking. This annealing process helps to relieve internal stresses.

-

-

Finishing:

-

Once cooled, carefully remove the plastic scintillators from the molds.

-

The surfaces of the scintillators can be machined and polished to achieve optical clarity and to optimize light collection.

-

Visualization of Key Processes

Energy Transfer Pathway in a BBOT-Doped Plastic Scintillator

Caption: Energy transfer mechanism in a plastic scintillator with PPO and BBOT.

Experimental Workflow for Plastic Scintillator Fabrication

Caption: Workflow for the fabrication of BBOT-doped plastic scintillators.

References

Applications of BBOT in Fluorescence Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is a fluorescent compound known for its application as a fluorescent whitening agent.[1] In the realm of fluorescence spectroscopy, its intrinsic photophysical properties, including a notable Stokes shift, present potential for its use as a fluorescent probe in various research and development applications. This document provides an overview of the potential applications of BBOT in fluorescence spectroscopy, including detailed, albeit generalized, protocols for its use. While specific quantitative data and established biological protocols for BBOT are not extensively documented in publicly available literature, this guide offers a starting point for researchers to explore its utility. The provided protocols are based on standard fluorescence spectroscopy techniques and may require optimization for specific experimental conditions and instrumentation.

Photophysical Properties of BBOT

BBOT exhibits fluorescence with a significant separation between its maximum excitation and emission wavelengths, known as the Stokes shift. This property is advantageous in fluorescence spectroscopy as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio.

Table 1: Spectral Properties of BBOT

| Property | Value | Reference |

| Excitation Maximum (λex) | ~373 nm | [2][3] |

| Emission Maximum (λem) | ~438 nm | [2][3] |

| Stokes Shift | ~65 nm | [2][3] |

| Quantum Yield (Φf) | Data not available. Typically ranges from 0.1 to 1.0 for similar fluorophores. | - |

| Fluorescence Lifetime (τ) | Data not available. Typically ranges from 1 to 10 ns for similar small organic fluorophores. | - |

Note: The quantum yield and fluorescence lifetime are critical parameters that influence the brightness and temporal resolution of a fluorescent probe. These values are dependent on the solvent environment, temperature, and presence of quenchers. It is highly recommended to experimentally determine these values for BBOT in the specific buffer or medium used for your application.

Applications in Fluorescence Spectroscopy

Fluorescent Probe for Material Science

BBOT has been utilized as a fluorescent whitening additive in plastics.[1] Fluorescence microscopy can be employed to study the distribution and aggregation of BBOT within polymer matrices, providing insights into material properties and stability.

Potential for Cellular Imaging

While specific protocols for using BBOT in cellular imaging are not well-documented, its fluorescent properties suggest its potential as a cellular stain. The lipophilic nature of the tert-butyl groups and the benzoxazole rings may facilitate its partitioning into cellular membranes or lipid droplets. Researchers can adapt general cell staining protocols to investigate BBOT's utility in live or fixed cell imaging.

Potential in Drug Development and High-Throughput Screening (HTS)

Fluorescent probes are integral to modern drug discovery for identifying and optimizing lead compounds through high-throughput screening (HTS). BBOT, or its derivatives, could potentially be developed into probes for various HTS assays, such as:

-

Binding Assays: To screen for compounds that bind to a specific target protein.

-

Enzyme Activity Assays: To identify inhibitors or activators of enzymes.

-

Cell Viability and Cytotoxicity Assays: To assess the effect of drug candidates on cell health.

The development of such assays would require the synthesis of functionalized BBOT derivatives that can interact with the target of interest.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of BBOT relative to a well-characterized standard.

Materials:

-

BBOT

-

Quantum yield standard with a known quantum yield at the excitation wavelength of BBOT (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectrophotometer

-

Fluorometer

-

High-purity solvent (e.g., ethanol or cyclohexane)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of BBOT in the chosen solvent.

-

Prepare a series of dilutions of both the BBOT solution and the quantum yield standard solution. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both BBOT and the standard.

-

Calculate the quantum yield of BBOT using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Diagram 1: Workflow for Quantum Yield Determination

References

Application Notes and Protocols for Incorporating BBOT into Thin-Film Lubricants for Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating the fluorescent dye 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) into thin-film lubricants for the detection of wear particles and lubricant degradation. The protocols outlined below are designed to be adaptable for various research and development applications, including the evaluation of lubricant performance and the early detection of mechanical wear.

Application Notes

Introduction to BBOT as a Fluorescent Tracer in Lubricants

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, commonly known as BBOT, is a robust fluorescent dye with properties that make it suitable for integration into non-polar environments such as lubricating oils[1][2]. Its primary application in this context is as a tracer, enabling the monitoring of lubricant distribution, film thickness, and the presence of contaminants or degradation byproducts through changes in its fluorescent signal. BBOT's high fluorescence quantum yield in hydrocarbon environments allows for sensitive detection even at low concentrations[3].

Principle of Detection

The fundamental principle behind using BBOT in thin-film lubricants is the alteration of its fluorescent properties in response to physical and chemical changes within the lubricant. There are two primary detection modalities:

-

Wear Particle Detection: Metallic or other wear particles introduced into the lubricant can physically obscure or quench the fluorescence of BBOT. By imaging the thin film of the lubricant with a fluorescence microscope, areas with wear debris will appear as dark spots against a bright fluorescent background, allowing for the quantification and analysis of wear.

-

Lubricant Degradation Monitoring: The chemical breakdown of a lubricant through oxidation or thermal stress can alter the local chemical environment around the BBOT molecules[4]. This can lead to a measurable change in the fluorescence intensity or a shift in the emission spectrum, which can be correlated with the extent of lubricant degradation.

Advantages of Using BBOT

-

High Stability: BBOT is a stable molecule, making it suitable for use in the demanding chemical and thermal environments of lubricated systems[1].

-

Excellent Spectral Properties: BBOT possesses a significant Stokes shift, which is the difference between the excitation and emission wavelengths. This characteristic minimizes self-quenching and improves the signal-to-noise ratio during fluorescence measurements.

-

Solubility in Non-Polar Solvents: BBOT is soluble in organic solvents like toluene and acetone, which facilitates its dispersion into lubricant base oils[1][2].

Quantitative Data Summary

The following table summarizes the key properties of BBOT and provides a comparison with other fluorescent dyes that could be considered for similar applications.

| Property | BBOT | Pyrromethene 567 | Rhodamine 6G |

| Excitation Maximum | ~373 nm[1] | ~518 nm | ~530 nm |

| Emission Maximum | ~438 nm[1] | ~544 nm | ~558 nm |

| Stokes Shift | ~65 nm | ~26 nm | ~28 nm |

| Solubility | Soluble in toluene and acetone; Insoluble in water[1][2]. Expected to be soluble in non-polar lubricant base oils like mineral oil and PAO. | Soluble in ethanol. | Soluble in ethanol. |

| Melting Point | 199-201 °C[1] | 208-209 °C | ~315 °C |

| Appearance | Light yellow-green crystals/powder[1] | Crystalline solid | Crystalline solid |

Experimental Protocols

Protocol 1: Preparation of BBOT-Doped Lubricant

This protocol describes the preparation of a stock solution of BBOT and its subsequent dispersion into a lubricant base oil.

Materials:

-

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) powder

-

Toluene (or other suitable organic solvent)

-

Lubricant base oil (e.g., mineral oil, polyalphaolefin (PAO))

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Prepare a BBOT Stock Solution:

-

Weigh out a precise amount of BBOT powder (e.g., 10 mg).

-

Dissolve the BBOT in a known volume of toluene (e.g., 10 mL) in a volumetric flask to create a stock solution (e.g., 1 mg/mL).

-

Use a vortex mixer and sonicator to ensure complete dissolution.

-

-

Dope the Lubricant:

-

Determine the desired final concentration of BBOT in the lubricant (e.g., 10 ppm, which is 10 µg/mL).

-

Calculate the volume of the BBOT stock solution required to achieve this concentration in a specific volume of lubricant.

-

Add the calculated volume of the BBOT stock solution to the lubricant.

-

Mix thoroughly using a vortex mixer for several minutes.

-

Sonicate the mixture for 30-60 minutes to ensure a uniform dispersion of BBOT.

-

Store the BBOT-doped lubricant in a dark, airtight container to prevent photodegradation and oxidation.

-

Protocol 2: Creation of a Thin-Film Lubricant Layer

This protocol details the creation of a uniform thin film of BBOT-doped lubricant on a substrate for analysis.

Materials:

-

BBOT-doped lubricant

-

Substrate (e.g., glass microscope slide, polished metal coupon)

-

Spin coater or draw-down coater

-

Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrate with a suitable solvent to remove any contaminants.

-

Dry the substrate completely using a stream of nitrogen or clean, compressed air.

-

-

Film Deposition (Spin Coating Method):

-

Place the substrate on the chuck of the spin coater.

-

Dispense a small amount of the BBOT-doped lubricant onto the center of the substrate.

-

Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to create a uniform thin film. The final film thickness will depend on the lubricant's viscosity and the spin coating parameters.

-

-

Film Deposition (Draw-Down Coating Method):

-

Secure the substrate on a flat surface.

-

Place a small amount of the BBOT-doped lubricant at one end of the substrate.

-

Use a wire-wound rod or a blade of a known gap size to draw the lubricant across the substrate at a constant speed, creating a film of a specific thickness.

-

Mandatory Visualizations

Caption: Experimental workflow for incorporating BBOT into thin-film lubricants.

Caption: Signaling pathways for BBOT-based detection in lubricants.

References

Measuring the Fluorescence Quantum Yield of BBOT: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) is a highly fluorescent organic compound widely used as an optical brightener and a scintillator.[1][2] Its strong fluorescence, characterized by a high quantum yield, makes it a valuable tool in various scientific applications, including as a potential reference standard for fluorescence measurements.[1][3] The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

This application note provides a detailed protocol for measuring the fluorescence quantum yield of BBOT using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3] We will discuss the selection of an appropriate standard, outline the step-by-step experimental procedure, and provide the necessary calculations.

Principle of Relative Fluorescence Quantum Yield Measurement

The relative method for determining the fluorescence quantum yield is based on the principle that for dilute solutions with low absorbance, the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the fluorescence quantum yield of the compound. By using a standard with a known quantum yield (Φ_std), the quantum yield of an unknown sample (Φ_smp) can be calculated using the following equation:

Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (η_smp^2 / η_std^2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts smp and std refer to the sample and the standard, respectively.

Materials and Equipment

Reagents

-

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

-

9,10-Diphenylanthracene (DPA) (as the quantum yield standard)

-

Spectroscopic grade cyclohexane

-

Spectroscopic grade solvent for BBOT (e.g., cyclohexane, ethanol)

Equipment

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and a detector covering the emission range of BBOT and the standard.

-

Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

-

Volumetric flasks and pipettes for accurate solution preparation.

Experimental Protocols

Selection of a Suitable Quantum Yield Standard

The selection of an appropriate standard is crucial for accurate quantum yield determination. The ideal standard should have:

-

A well-characterized and stable quantum yield.

-

Absorption and emission spectra that overlap with the sample to minimize wavelength-dependent instrument corrections.

-

Solubility in the same solvent as the sample, if possible.

For BBOT, which has an absorption maximum around 374 nm and an emission maximum around 435 nm in cyclohexane, 9,10-diphenylanthracene (DPA) is an excellent choice as a quantum yield standard. DPA in cyclohexane has a well-established quantum yield and its absorption and emission spectra show good overlap with BBOT.

Sample Preparation

-

Prepare Stock Solutions:

-

Prepare a stock solution of BBOT in the chosen spectroscopic grade solvent (e.g., cyclohexane) at a concentration of approximately 1 x 10⁻⁵ M.

-

Prepare a stock solution of 9,10-diphenylanthracene (DPA) in cyclohexane at a concentration of approximately 1 x 10⁻⁵ M.

-

-

Prepare a Series of Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both BBOT and DPA. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Data Acquisition

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of the solvent blank and all prepared solutions of BBOT and DPA.

-

Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 375 nm). The absorbance should be kept below 0.1.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements (e.g., 375 nm).

-

Record the fluorescence emission spectrum for each solution of BBOT and DPA. The emission range should cover the entire fluorescence band of both compounds (e.g., 380 nm to 600 nm).

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

-

Data Analysis

-

Correct for Solvent Background:

-

Subtract the absorbance of the solvent blank from the absorbance of each sample and standard solution.

-

Subtract the fluorescence spectrum of the solvent blank from the fluorescence spectra of each sample and standard solution.

-

-

Integrate Fluorescence Spectra:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected fluorescence spectrum.

-

-

Plot Integrated Fluorescence Intensity vs. Absorbance:

-

For both BBOT and DPA, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

-

-

Calculate the Quantum Yield:

-

Use the following equation to calculate the fluorescence quantum yield of BBOT:

Φ_BBOT = Φ_DPA * (Grad_BBOT / Grad_DPA) * (η_BBOT^2 / η_DPA^2)

Where:

-

Φ_BBOT is the fluorescence quantum yield of BBOT.

-

Φ_DPA is the known fluorescence quantum yield of DPA in cyclohexane (0.90).[4]

-

Grad_BBOT and Grad_DPA are the gradients from the plots of integrated fluorescence intensity versus absorbance for BBOT and DPA, respectively.

-

η_BBOT and η_DPA are the refractive indices of the solvents used for BBOT and DPA. If the same solvent is used, this term becomes 1.

-

-

Data Presentation

The following tables summarize the key photophysical properties of BBOT and the recommended quantum yield standard, 9,10-diphenylanthracene.

Table 1: Photophysical Properties of BBOT

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | ~374 nm | Cyclohexane |

| Emission Maximum (λ_em) | ~435 nm | Cyclohexane |

| Reported Quantum Yield (Φ_f) | ≥ 0.60 | Various Solvents[1][3] |

Table 2: Properties of the Recommended Quantum Yield Standard

| Standard | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Quantum Yield (Φ_f) | Solvent |

| 9,10-Diphenylanthracene (DPA) | ~373 nm | ~408 nm | 0.90 | Cyclohexane[4] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the calculation of the fluorescence quantum yield.

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Caption: Logical relationship for the quantum yield calculation.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of BBOT using the relative method with 9,10-diphenylanthracene as a standard. By following this protocol, researchers can obtain reliable and accurate quantum yield values, which are essential for the characterization of fluorescent materials and for applications in various fields of scientific research and drug development.

References

Application Notes and Protocols for the Evaluation of BBOT as a Wavelength Shifter in Liquid Argon Detectors

Document ID: AN-LAr-BBOT-2025 Revision: 1.0 For: Researchers, Scientists, and Particle Physics Professionals

Introduction

Liquid argon (LAr) is a compelling medium for large-scale particle detectors, particularly in neutrino and dark matter physics, due to its high scintillation yield, excellent charge transport properties, and cost-effectiveness.[1][2] When charged particles traverse LAr, they induce the formation of excited argon dimers (excimers), which decay and emit copious amounts of scintillation light.[3] This light provides a crucial prompt signal for event triggering and energy reconstruction.

However, the scintillation light from LAr is emitted in the Vacuum Ultraviolet (VUV) range, with a peak wavelength of approximately 128 nm.[1][4] Standard photodetectors, such as photomultiplier tubes (PMTs) and silicon photomultipliers (SiPMs), are largely insensitive to this wavelength. Therefore, a wavelength shifter (WLS) is required to absorb the 128 nm photons and re-emit them at a longer, detectable wavelength, typically in the blue or near-UV region of the spectrum.[4]

This document provides a detailed overview and a set of generalized protocols for the evaluation of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) as a potential WLS for LAr detectors. While Tetraphenyl Butadiene (TPB) is the current benchmark WLS in the field, the exploration of alternative compounds like BBOT is essential for optimizing light collection, simplifying detector construction, and improving long-term stability.

The Physics of Wavelength Shifting in Liquid Argon

The detection process relies on a multi-step energy transfer. An incident particle deposits energy in the LAr, leading to the isotropic emission of 128 nm photons. These photons travel to the detector walls, which are coated with a WLS material. The WLS absorbs the VUV photon, exciting its molecular structure. The molecule then rapidly de-excites, isotropically emitting a new photon at a longer wavelength. This shifted photon can then be efficiently detected by conventional photosensors.

Key Properties of Liquid Argon Scintillation

To select an appropriate WLS, it is crucial to understand the properties of the light source. The key characteristics of LAr scintillation are summarized in Table 1. A suitable WLS must have high absorption efficiency at 128 nm.

| Property | Value | Reference(s) |

| Peak Emission Wavelength | ~127-128 nm | [1][2] |

| Scintillation Yield (Zero Field) | ~40,000 photons / MeV | [1][5] |

| Fast Time Constant (Singlet) | ~6 ns | [3] |

| Slow Time Constant (Triplet) | ~1.5 µs | [3] |

| Operating Temperature | ~87 K | [6] |

Wavelength Shifter Candidates

The ideal WLS for a LAr detector should possess several key characteristics:

-

High absorption cross-section for 128 nm VUV light.

-

High Photoluminescence Quantum Yield (PLQY): The ratio of emitted to absorbed photons should be as close to unity as possible.

-

Large Stokes Shift: A significant separation between the absorption and emission peaks to prevent self-absorption.

-

Fast Re-emission Time: To preserve the timing information of the initial event.

-

Stability and Purity: The material must be stable at cryogenic temperatures (87 K) and be purifiable to ultra-high levels to avoid contaminating the LAr.

The Benchmark: Tetraphenyl Butadiene (TPB)

TPB is the most widely used and best-characterized WLS for LAr detectors.[7][8] It is typically applied to surfaces via vacuum evaporation. Its properties serve as the standard against which other candidates are measured.

An Alternative Candidate: BBOT

BBOT is a well-known organic scintillator with a high quantum yield in organic solvents. Its chemical robustness and spectral properties make it a candidate for investigation as a WLS in LAr. However, there is a notable lack of published data on its performance specifically at LAr temperatures and with 128 nm excitation.

Comparative Properties of WLS Candidates

The table below summarizes the known optical properties of TPB and BBOT. The critical performance metrics for BBOT in the LAr environment (marked "N/A") are yet to be determined and are the primary objective of the protocols outlined in this document.

| Property | Tetraphenyl Butadiene (TPB) | BBOT |

| Excitation Peak | ~350 nm (in solution) | ~373 nm (in solution)[9] |

| Emission Peak | ~420-430 nm | ~438 nm (in solution)[9] |

| Stokes Shift | ~70-80 nm | ~65 nm[9] |

| PLQY at 128 nm in LAr (87 K) | > 67% (estimated)[10] | N/A (Requires Measurement) |

| Typical Application Method | Vacuum Evaporation[7][8] | Vacuum Evaporation (Hypothesized) |

| Re-emission Time | Components from ~ns to µs[4] | N/A (Requires Measurement) |

General Experimental Protocols

The following protocols are generalized from established procedures for TPB and can be adapted to evaluate BBOT or other novel WLS candidates.

Protocol 1: Purification of Organic Wavelength Shifters

Objective: To remove impurities from the WLS material that could otherwise outgas and contaminate the liquid argon, quenching scintillation light or capturing ionization electrons.

Materials:

-

WLS powder (e.g., BBOT, commercial grade)

-

High-purity solvents (e.g., toluene, methanol)

-

Chromatography column and silica gel (if needed)

-

Recrystallization flasks, condenser, heating mantle

-

Vacuum filtration apparatus

-

Vacuum oven

Methodology:

-

Dissolution: Dissolve the raw WLS powder in a suitable hot solvent, such as toluene.

-

Purification (Choose one or both):

-

Recrystallization: Allow the solution to cool slowly. The WLS will crystallize while impurities tend to remain in the solvent. Filter the crystals, wash with a cold, non-dissolving solvent (like methanol), and repeat the process 2-3 times.

-

Column Chromatography: For higher purity, pass the dissolved WLS through a silica gel column to separate it from less-polar or more-polar impurities.[11]

-

-

Drying: Place the purified crystals in a vacuum oven and heat gently (e.g., 40-50°C) for several hours to remove all residual solvents.[12]

-

Storage: Store the purified WLS in a sealed container under an inert atmosphere (e.g., nitrogen or argon gas) until use.

Protocol 2: WLS Deposition via Vacuum Evaporation

Objective: To apply a thin, uniform coating of the WLS onto a substrate (e.g., an acrylic plate or a photodetector window).

Materials:

-

Purified WLS powder

-

Substrate to be coated

-

Vacuum evaporation chamber

-

Crucible (e.g., molybdenum or tantalum boat)

-

Power supply for crucible heating

-

Thickness monitor (e.g., Quartz Crystal Microbalance - QCM)

-

High-purity cleaning agents (e.g., ethanol, isopropanol, deionized water)

Methodology:

-

Substrate Preparation: Thoroughly clean the substrate surface to ensure good adhesion. A typical procedure involves ultrasonic cleaning in successive baths of detergent, deionized water, and isopropanol.

-

Chamber Setup: Mount the cleaned substrates in the vacuum chamber. Place the purified WLS powder into the crucible. Position the QCM sensor near the substrates to monitor deposition thickness.[8]

-

Evacuation: Pump the chamber down to high vacuum (e.g., < 10⁻⁵ mbar) to minimize contamination.

-

Deposition:

-

Slowly increase the current to the crucible to heat the WLS powder until it begins to sublimate.

-

Open the shutter between the crucible and the substrates.

-

Monitor the deposition rate and thickness using the QCM. A typical target thickness for TPB is in the range of 30-40 µg/cm².[8] This value will need to be optimized for BBOT.

-

-

Venting: Once the target thickness is reached, close the shutter and turn off the crucible power. Allow the system to cool before venting the chamber slowly with a dry, inert gas (e.g., nitrogen or argon).[12]

-

Handling: Handle the coated substrates with care to avoid scratching the WLS film. Store in a clean, dry environment.

Protocol 3: Measurement of Relative Light Yield

Objective: To measure the light yield of the BBOT-coated component relative to an uncoated and/or a TPB-coated component inside a liquid argon test chamber.

Materials:

-

Cryostat or dewar suitable for liquid argon.

-

LAr purification system (molecular sieves and copper getters are common).[1]

-

Photosensor (PMT or SiPM).

-

Radioactive source (e.g., ⁵⁷Co for gamma rays or ²⁴¹Am for alpha particles).

-

Data acquisition system (digitizer or oscilloscope).

-

WLS-coated substrate and reference substrates.

Methodology:

-

Detector Assembly: Assemble the photosensor and the coated substrate inside the test cryostat. Ensure a fixed, reproducible geometry between the source, substrate, and photosensor.

-

Purge and Fill: Evacuate and purge the cryostat with pure argon gas before filling it with purified liquid argon.

-

Data Acquisition:

-

Position the radioactive source to illuminate the WLS substrate.

-

Record the waveforms from the photosensor for a statistically significant number of events.

-

Integrate the charge in each waveform to determine the number of photoelectrons (p.e.) detected per event.

-

-

Relative Measurement:

-

Perform the measurement with the BBOT-coated substrate.

-

Empty the cryostat and replace the substrate with a TPB-coated reference substrate.

-

Repeat the measurement under identical conditions (source position, photosensor gain, LAr purity).

-

The ratio of the mean p.e. per event for BBOT vs. TPB gives the relative light yield. A comparison with an uncoated substrate can also quantify the enhancement provided by the WLS.[6]

-

Conclusion and Future Work

BBOT presents itself as a potential alternative to TPB for wavelength shifting in liquid argon detectors based on its known fluorescent properties. However, its performance in the specific operational environment—at cryogenic temperatures and under VUV excitation—is not documented in the existing literature.

The protocols provided here offer a clear and systematic path for the characterization and validation of BBOT. By following these generalized procedures for purification, coating, and in-situ light yield measurement, researchers can obtain the quantitative data needed to perform a direct comparison with TPB. This empirical data is essential for determining if BBOT offers advantages in light yield, stability, or ease of application for the next generation of particle physics experiments. A successful result would pave the way for more detailed studies, including measurements of the re-emission time constants and long-term stability in a LAr environment.

References

- 1. Review of Liquid Argon Detector Technologies in the Neutrino Sector [mdpi.com]

- 2. [2012.06527] Properties of Liquid Argon Scintillation Light Emission [arxiv.org]